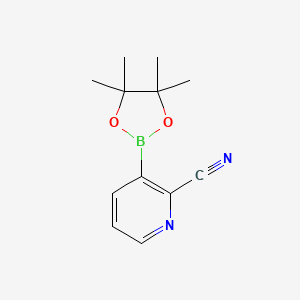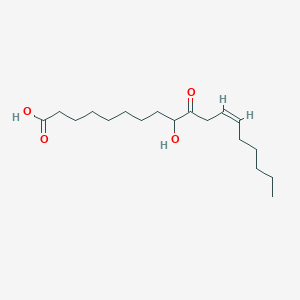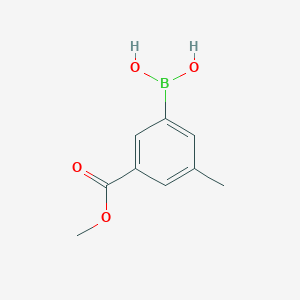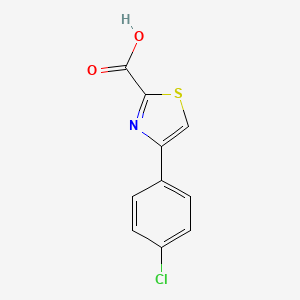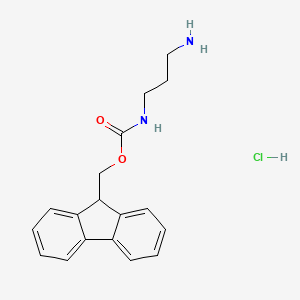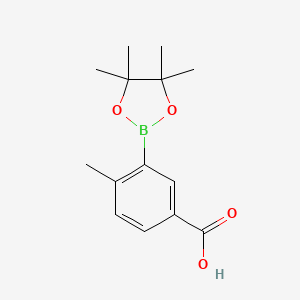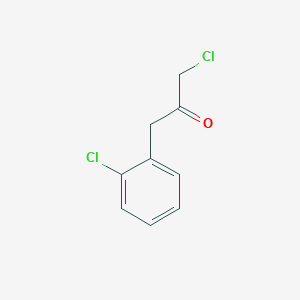
Acide 3-((tert-butoxycarbonyl)amino)-4,4-difluorobutanoïque
Vue d'ensemble
Description
The compound “3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid” is an amino acid derivative with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in peptide synthesis to protect the amino group .
Molecular Structure Analysis
The molecular structure of this compound would include a four-carbon chain (butanoic acid) with two fluorine atoms attached to the fourth carbon. The third carbon would have an amino group, which is protected by a Boc group .Chemical Reactions Analysis
The Boc group can be removed under acidic conditions, revealing the free amino group . This is a common step in peptide synthesis, allowing the amino acid to react with the carboxyl group of another amino acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be similar to those of other Boc-protected amino acids. These compounds are typically solids and are soluble in organic solvents .Applications De Recherche Scientifique
Synthèse de peptides
Le composé “Acide 3-((tert-butoxycarbonyl)amino)-4,4-difluorobutanoïque” est probablement utilisé comme bloc de construction dans la synthèse de peptides. Le groupe tert-butyloxycarbonyl (Boc) est couramment utilisé comme groupe protecteur pour les acides aminés lors de la synthèse de peptides. Il protège le groupe amino des réactions indésirables lors du couplage des acides aminés pour former des peptides .
Liquides ioniques pour la synthèse organique
Une autre application pourrait être l’utilisation de ce composé comme liquide ionique dans la synthèse organique. Les liquides ioniques dérivés d’acides aminés protégés par le tert-butyloxycarbonyl se sont avérés utiles dans diverses réactions organiques en raison de leurs multiples groupes réactifs .
Mécanisme D'action
Target of Action
It’s known that this compound is a tert-butyloxycarbonyl (boc)-protected amino acid . Boc-protected amino acids are commonly used in peptide synthesis, where they serve as building blocks for the formation of larger peptide chains .
Mode of Action
The mode of action of this compound is primarily through its role in peptide synthesis. The Boc group serves as a protective group for the amino acid, preventing unwanted reactions during the synthesis process . When the peptide chain is complete, the Boc group can be removed through an acid-catalyzed reaction, revealing the original amino acid .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis. It’s used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Pharmacokinetics
It’s important to note that the boc group can significantly influence these properties by altering the compound’s solubility and stability .
Result of Action
The result of the compound’s action is the formation of peptide chains, which are fundamental components of proteins. These proteins can have various functions in the body, depending on their structure and the specific amino acids they contain .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of the Boc deprotection process can be affected by the pH and temperature of the reaction environment .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid plays a crucial role in biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. This compound is known to participate in peptide synthesis, where it acts as a substrate for coupling reactions. Enzymes such as proteases and peptidases can interact with 3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid, facilitating the formation of peptide bonds. The nature of these interactions involves the recognition of the tert-butoxycarbonyl group by the active site of the enzyme, leading to the cleavage of the protecting group and subsequent formation of the desired peptide bond .
Cellular Effects
The effects of 3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid on various types of cells and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid has been shown to affect the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Molecular Mechanism
The molecular mechanism of action of 3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, 3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access and subsequent catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light, heat, or moisture. Long-term studies have shown that 3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid can have lasting effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting cell growth and tissue repair. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific concentration levels .
Metabolic Pathways
3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as esterases and amidases, which cleave the tert-butoxycarbonyl group, leading to the formation of active metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and altering metabolite levels within the cell .
Transport and Distribution
The transport and distribution of 3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as amino acid transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the endoplasmic reticulum or mitochondria, where it can exert its effects on protein synthesis and energy metabolism .
Propriétés
IUPAC Name |
4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO4/c1-9(2,3)16-8(15)12-5(7(10)11)4-6(13)14/h5,7H,4H2,1-3H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWAYUNOUVDRCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90607567 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-4,4-difluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90607567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81982-56-1 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-4,4-difluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90607567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1369422.png)
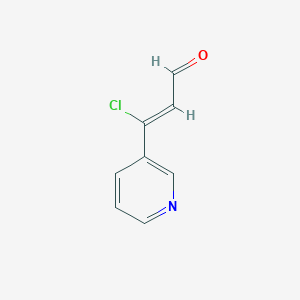
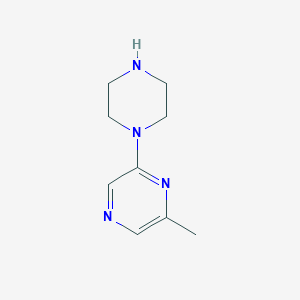
![4-[3-Phenyl-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-trifluoromethylbenzonitrile](/img/structure/B1369429.png)
